

Analytical methods for 2-Amino-2-(2-bromophenyl)ethanol characterization

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Compound of Interest

Compound Name: 2-Amino-2-(2-bromophenyl)ethanol

CAS No.: 1184472-20-5

Cat. No.: B2845324

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Application Note: High-Precision Characterization of **2-Amino-2-(2-bromophenyl)ethanol**

-Amino Alcohol Intermediates

Executive Summary

2-Amino-2-(2-bromophenyl)ethanol (CAS: 1184472-20-5 / Analogous) is a critical chiral building block, often used in the synthesis of adrenergic receptor agonists and complex heterocyclic scaffolds.[1][2] Its structure features a primary amine and a primary alcohol on an ethyl backbone, with a bulky ortho-bromophenyl substituent.[3]

This structural complexity presents three distinct analytical challenges:

- Regio-isomerism: Distinguishing the target (2-amino-2-phenyl) from its isomer (2-amino-1-phenyl).
- Chirality: Quantifying enantiomeric excess (ee) of the single stereocenter.[2][3]
- Halogenated Purity: Monitoring potential debromination during synthesis.

This guide provides a validated, multi-modal protocol for the complete characterization of this molecule.

Module 1: Structural Identification (Spectroscopy)[2] Nuclear Magnetic Resonance (NMR)

The definitive proof of the 2-amino-2-phenyl structure (isoserine-like skeleton) versus the 2-amino-1-phenyl structure (norephedrine-like skeleton) lies in the coupling patterns of the aliphatic protons.[2]

- Solvent: DMSO-d6 (Preferred for resolution of OH/NH protons) or CDCl3.[2][3]
- Key Diagnostic Signals (Predicted in DMSO-d6):

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Diagnostic Logic
Ar-H (Aromatic)	7.1 – 7.6	Multiplet (4H)	The ortho-Br causes significant deshielding of the adjacent aromatic proton (~7.6 ppm).
CH-NH2 (Benzylic)	4.2 – 4.5	dd or t	CRITICAL: In the target structure, this proton is benzylic.[3] It couples to the adjacent CH2-OH protons.[3]
CH2-OH (Methylene)	3.4 – 3.7	Multiplet	Shows diastereotopic splitting due to the adjacent chiral center. [3]
NH2 / OH	Variable	Broad s	Exchangeable with D2O.[3]

Regiochemistry Check:

- Target (2-Amino-2-phenyl): The benzylic proton is attached to the nitrogen. It typically appears upfield relative to an oxygen-attached benzylic proton.[3]
- Isomer (2-Amino-1-phenyl): The benzylic proton is attached to the oxygen.[2] This shifts it downfield (~4.5–5.0 ppm).[3]

Mass Spectrometry (MS)

The presence of Bromine provides a unique isotopic signature that serves as an internal quality check.[3]

- Ionization: ESI (+) or APCI (+).[3]
- Molecular Ion:

and

Da.[3]
- Isotopic Pattern: A 1:1 doublet (separated by 2 amu) confirms the presence of one Bromine atom (

and

).
- Fragmentation Pathway (CID):
 - Loss of Water (

): Formation of the aziridine or styrene intermediate.[2][3]
 - Loss of Ammonia (

): Less common in protonated species but possible.[2][3]
 - Tropylium Ion: Characteristic aromatic fragments at

155/157 (Bromophenyl cation).[3]

Module 2: Purity & Assay Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Due to the polarity of the amine and hydroxyl groups, standard C18 methods often result in peak tailing. We recommend a "High pH" approach or Ion-Pairing to ensure sharp peak shapes.[3]

Method A: High pH Reverse Phase (Robust)

- Column: XBridge C18 or Gemini C18 (pH stable), 150 x 4.6 mm, 3.5 μm .[3]
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[2][3]
- Mobile Phase B: Acetonitrile.[2][3]
- Gradient: 10% B to 90% B over 15 mins.
- Flow Rate: 1.0 mL/min.[2][3]
- Detection: UV @ 220 nm (Amine/Phenyl absorption) and 254 nm.[3]
- Rationale: At pH 10, the amine is unprotonated (free base), increasing hydrophobicity and retention while reducing silanol interactions.[3]

Method B: Ion-Pairing (Alternative)

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2][3]
- Mobile Phase B: 0.1% TFA in Acetonitrile.[2][3]
- Rationale: TFA forms an ion pair with the amine, improving peak shape on standard silica columns.[3]

Potentiometric Titration (Absolute Assay)

HPLC determines chromatographic purity (% area), but Titration determines absolute purity (% w/w), accounting for inorganic salts or moisture.[3]

- Principle: Non-aqueous titration of the weak base (amine) with a strong acid.[2][3][4]
- Solvent: Glacial Acetic Acid (must be anhydrous).[2][3]
- Titrant: 0.1 N Perchloric Acid () in Acetic Acid.
- Electrode: Glass pH electrode (calibrated for non-aqueous) or Crystal Violet indicator.
- Endpoint: Sharp inflection point.
- Calculation:

(Where V = Volume titrant (mL), N = Normality, MW = 216.08, W = Sample weight (g))

Module 3: Chiral Analysis (Enantiomeric Purity)

Separating the (R)- and (S)- enantiomers is critical for pharmaceutical applications.[2]

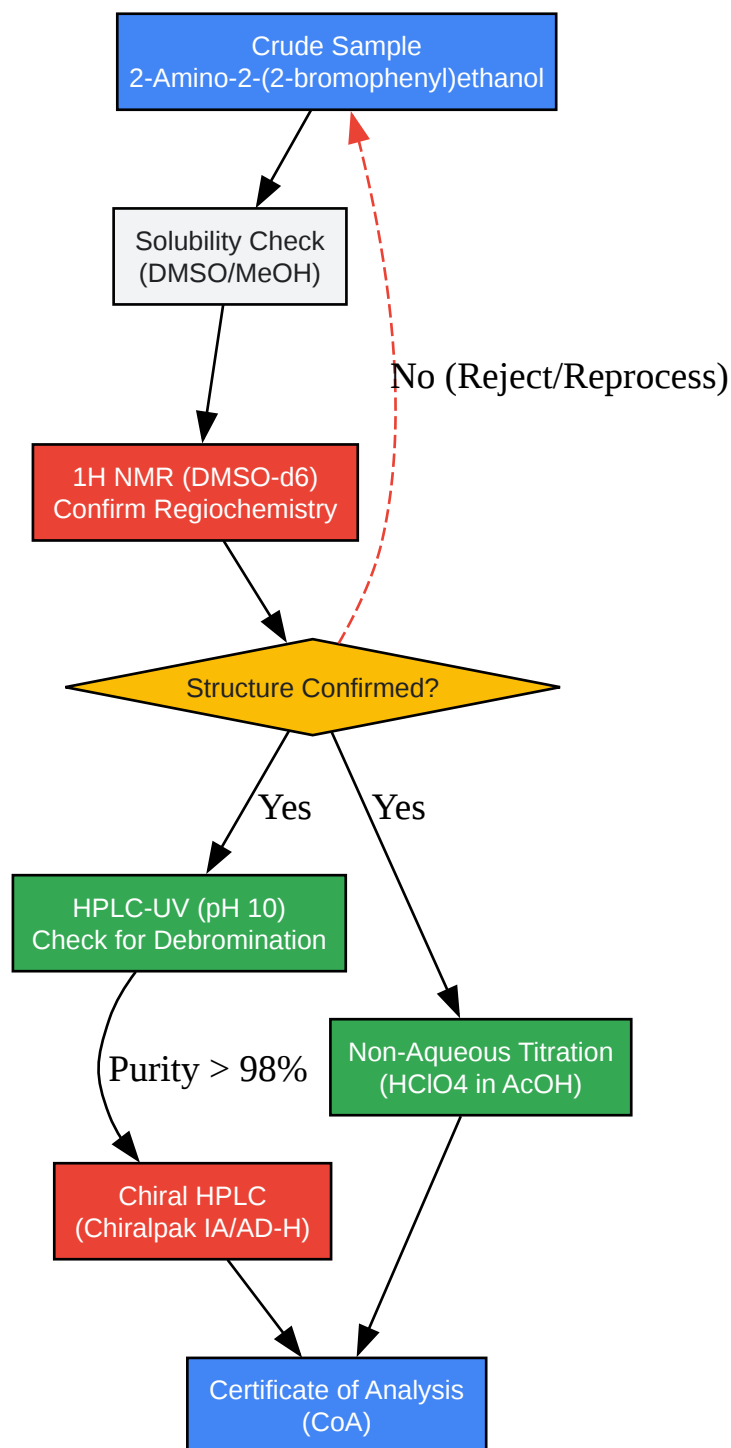
Recommended Protocol: Normal Phase Chiral HPLC

- Column: Daicel Chiralpak IA or AD-H (Amylose-based).[2][3]
- Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[2][3]
 - Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.[3]
- Temperature: 25°C.
- Flow Rate: 1.0 mL/min.[2][3]
- Expected Resolution: The bulky ortho-bromo group usually enhances chiral recognition compared to the unsubstituted phenylglycinol, providing resolution factors () > 2.0.[2]

Module 4: Visualization & Logic

Analytical Decision Tree

This diagram guides the analyst through the characterization workflow.^{[2][3]}

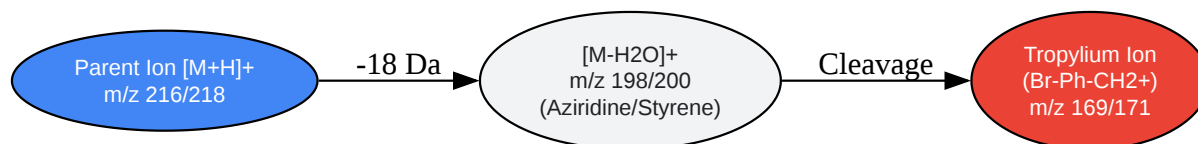


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Caption: Figure 1: Step-wise analytical decision tree ensuring structural integrity before quantitative assessment.

Fragmentation Pathway (MS)

Understanding the breakdown of the molecule confirms identity.[2][3]



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Caption: Figure 2: Predicted ESI(+) fragmentation pathway. The doublet pattern (1:1) is preserved in fragments containing Bromine.

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